molecular formula C15H24 B108458 (+)-alpha-Muurolene CAS No. 17627-24-6

(+)-alpha-Muurolene

Cat. No. B108458
CAS RN: 17627-24-6
M. Wt: 204.35 g/mol
InChI Key: QMAYBMKBYCGXDH-QLFBSQMISA-N
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Description

(+)-alpha-Muurolene is a sesquiterpene compound that is commonly found in essential oils of various plants. This compound has gained attention in scientific research due to its potential biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Sesquiterpene Production in Plant Cultures

Sellapan, Rohani, and Noor (2018) investigated the effects of methyl jasmonate on sesquiterpene production in Persicaria minor cell suspension culture. They found that α-muurolene was significantly higher in all treated cultures, indicating its role in plant defense mechanisms.

Antifungal Activity in Plant Pathogens

Chang et al. (2008) explored the antifungal activity of essential oils from Calocedrus macrolepis against plant pathogenic fungi. Sesquiterpenoid components like T-muurolol and α-cadinol, structurally similar to α-muurolene, showed strong antifungal activities.

Impact of Nutrients on Plant Metabolism

Musarurwa, Koegelenberg, and Makunga (2012) studied the effects of nitrogen, potassium, and water stress on secondary metabolite production in Salvia stenophylla microplants. They observed no significant changes in α-muurolene abundance under various treatments.

Volatile Compounds in Medicinal Plants

Savchenko (2018) identified α-muurolene as a main component in Calendula officinalis tinctures, used in ointments for its pharmacological effects.

Insecticidal Properties

Chaaban et al. (2018) examined the insecticidal activity of Baccharis dracunculifolia essential oil, finding α-muurolene among its major constituents. This highlights its potential use in eco-friendly pest control.

Impact on Grape Terpene Composition

Miao, Luo, Liu, Howell, and Zhang (2020) studied the influence of UV on free terpenes in grapes. They noted an elevated α-muurolene in UV-attenuated grapes, indicating its role in grape flavor and aroma under different UV exposures.

properties

IUPAC Name

(1R,4aR,8aS)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3/t13-,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAYBMKBYCGXDH-QLFBSQMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1)C(=CCC2C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]2[C@@H](CC1)C(=CC[C@@H]2C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80275971, DTXSID601020738
Record name (+)-alpha-Muurolene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(1R,4aR,8aS)-1,2,4a,5,6,8a-Hexahydro-4,7-dimethyl-1-(1-methylethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601020738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-alpha-Muurolene

CAS RN

17627-24-6, 31983-22-9
Record name (+)-α-Muurolene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17627-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-alpha-Muurolene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(1R,4aR,8aS)-1,2,4a,5,6,8a-Hexahydro-4,7-dimethyl-1-(1-methylethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601020738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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